8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H32N6O2 and its molecular weight is 472.593. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Activities
The compound shares structural similarities with diketopiperazine derivatives, which have been studied for their antibacterial properties. A study on secondary metabolites from the endophytic fungus Purpureocillium lilacinum isolated from mangrove Sonneratia alba revealed compounds from the diketopiperazines group exhibiting narrow-spectrum antibacterial activity against Gram-positive bacteria Bacillus megaterium DSM32 T (Bara et al., 2020). This suggests potential for the compound to have similar antibacterial applications.
Tuberculosis Treatment
Research into purine linked piperazine derivatives designed to inhibit Mycobacterium tuberculosis highlighted the synthesis of novel inhibitors targeting MurB to disrupt peptidoglycan biosynthesis (Konduri et al., 2020). This indicates the potential of such compounds, including the one under discussion, for developing new treatments against tuberculosis by inhibiting bacterial cell wall synthesis.
Antihistaminic Activity
A study on 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)- substituted-alkyl]-1H-purine-2,6-diones evaluated for antihistaminic activity demonstrated the potential of these compounds in inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis (Pascal et al., 1985). This suggests the subject compound's relevance in developing antihistaminic agents.
Psychotropic Properties
Exploring 8-aminoalkyl derivatives of purine-2,6-dione for their affinity and pharmacological evaluation at serotonin receptors revealed potential psychotropic activities, including antidepressant and anxiolytic effects (Chłoń-Rzepa et al., 2013). This research underscores the compound's potential applications in treating psychiatric disorders.
Antiasthmatic Activity
The development of xanthene derivatives, including 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for their antiasthmatic activity, highlighted the role of such compounds in vasodilator activity and as Phosphodiesterase 3 inhibitors (Bhatia et al., 2016). This points to the potential of the compound for developing new antiasthmatic agents.
Properties
IUPAC Name |
8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O2/c1-18-9-10-20(3)22(15-18)16-31-11-13-32(14-12-31)26-28-24-23(25(34)29-27(35)30(24)4)33(26)17-21-8-6-5-7-19(21)2/h5-10,15H,11-14,16-17H2,1-4H3,(H,29,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMOKVULPFWXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC4=C(N3CC5=CC=CC=C5C)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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